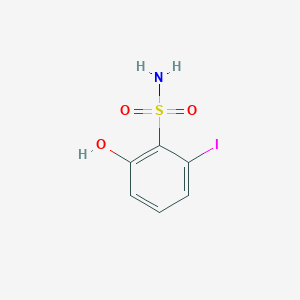

2-Hydroxy-6-iodobenzenesulfonamide

Description

Properties

Molecular Formula |

C6H6INO3S |

|---|---|

Molecular Weight |

299.09 g/mol |

IUPAC Name |

2-hydroxy-6-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H6INO3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

HGGNXUUVJZFJER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)S(=O)(=O)N)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-hydroxy-6-iodobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor progression and metastasis. Carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II) are overexpressed in various cancers, making them viable targets for anticancer therapies. Compounds that inhibit these enzymes can potentially reduce tumor growth and improve patient outcomes .

Mechanistic Insights

Research indicates that the binding affinity of sulfonamide derivatives to CA II can be modulated by structural modifications. For instance, the introduction of halogen substituents has been shown to enhance inhibitory activity, with certain derivatives exhibiting IC50 values in the low micromolar range . This specificity suggests that further optimization of this compound could yield more potent anticancer agents.

Diagnostic Imaging

Radiolabeling Applications

Sulfonamide derivatives, including this compound, have been explored for their utility in positron emission tomography (PET). The ability to radiolabel these compounds with isotopes such as carbon-11 and fluorine-18 allows for in vivo imaging of biological processes. Studies have demonstrated that these radiolabeled sulfonamides can effectively target CA II in red blood cells, providing a means to assess cardiac function and blood volume during imaging procedures .

In Vivo Studies

In vivo biodistribution studies using radiolabeled sulfonamides have shown promising results. For instance, a significant proportion of the injected dose remains associated with red blood cells over time, indicating potential for use as blood pool tracers in PET imaging . This application is particularly relevant for assessing cardiovascular health and diagnosing related conditions.

Biological Evaluation

Inhibition Studies

The biological evaluation of this compound has revealed its capacity to inhibit various enzymes beyond carbonic anhydrases. For example, studies have reported its effectiveness against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Toxicity Assessments

Safety profiles of these compounds have also been investigated. One study reported that certain derivatives exhibited low toxicity while maintaining significant biological activity, making them suitable candidates for further development as therapeutic agents .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Hydroxy-4-iodobenzenesulfonamide

Key Differences :

- Substituent Orientation : The iodine atom in the 4-iodo isomer (para to the hydroxyl group) creates distinct electronic effects compared to the 6-iodo isomer (meta to the hydroxyl). This alters the molecule’s dipole moment and acidity.

- Acidity : The meta-substituted iodine in 2-Hydroxy-6-iodobenzenesulfonamide may result in weaker resonance stabilization of the deprotonated hydroxyl group compared to the para-substituted isomer, leading to slightly lower acidity .

- Applications: Positional differences could affect binding to biological targets.

Table 1: Structural Comparison of Iodinated Benzenesulfonamides

Functional Group Analog: 2-(2-Iodobenzenesulfonamido)acetic Acid

Key Differences :

- Structure : This compound features an acetic acid group (-CH₂COOH) attached to the sulfonamide nitrogen, increasing molecular weight (341.12 vs. 299.09) and introducing additional hydrogen-bonding sites.

- Crystallography : Single-crystal X-ray studies reveal a mean C–C bond length of 0.005 Å and an R factor of 0.030, indicating a well-defined structure with strong intermolecular interactions .

- Reactivity : The acetic acid moiety may enhance solubility in polar solvents compared to the simpler sulfonamide.

Halogen-Substituted Analog: 2-Chloro-6-methylbenzenesulfonyl Chloride

Key Differences :

- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly reactive, serving as a precursor in sulfonamide synthesis. In contrast, the sulfonamide group is stable and biologically compatible.

- Substituent Effects : Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable) alters steric and electronic properties. Iodine’s size may hinder crystallization but improve binding to hydrophobic enzyme pockets .

Table 2: Halogenated Benzenesulfonamide Derivatives

Aromatic Iodide: Iodobenzene

Key Differences :

- Functionality : Iodobenzene lacks hydroxyl and sulfonamide groups, making it a simpler aromatic iodide.

- Electronic Effects : The electron-withdrawing iodine in iodobenzene (C₆H₅I) polarizes the benzene ring, but this effect is amplified in this compound due to the additional -OH and -SO₂NH₂ groups .

Preparation Methods

Synthesis of 6-Amino-2-iodophenol

The synthesis begins with 2-iodophenol as the starting material. Nitration introduces a nitro group at position 6, leveraging the meta-directing effect of iodine and ortho/para-directing nature of the hydroxyl group.

Procedure

Diazotization and Sulfonic Acid Formation

The amino group is diazotized and replaced with a sulfonic acid moiety via the Sandmeyer reaction :

Steps

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using PCl₅ or SOCl₂ :

Amination to Sulfonamide

The sulfonyl chloride reacts with ammonia to form the target compound:

Direct Sulfonation of 2-Hydroxy-6-iodobenzene

Sulfonation with Oleum

2-Hydroxy-6-iodobenzene is sulfonated using fuming sulfuric acid (20% SO₃):

Chlorination and Amination

Follow steps 2.3 and 2.4 to convert the sulfonic acid to the sulfonamide.

Halogen Exchange from Brominated Precursors

Synthesis of 2-Hydroxy-6-bromobenzenesulfonamide

-

Brominate 2-hydroxybenzenesulfonamide using Br₂/FeBr₃.

-

Perform Finkelstein reaction with NaI in acetone:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Diazotization/Sulfonation | Nitration, reduction, sulfonation | 60–70% | High regioselectivity | Multi-step, hazardous intermediates |

| Direct sulfonation | Oleum sulfonation | 65% | Fewer steps | Low yield, side products |

| Halogen exchange | Bromination, Finkelstein | 55–70% | Simplicity | Limited to brominated precursors |

Optimization Strategies

Q & A

Q. What are the key steps for synthesizing 2-Hydroxy-6-iodobenzenesulfonamide in laboratory settings?

- Methodological Answer : Synthesis typically begins with a benzenesulfonyl chloride precursor. Iodination is introduced at the 6-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS), followed by hydrolysis to introduce the hydroxyl group. The sulfonamide group is formed through nucleophilic substitution with ammonia or amines under controlled pH (e.g., 8–10). Purification involves recrystallization or column chromatography. Key variables include reaction temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst selection .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | ICl, DCM, 0°C | 72 | 95% |

| Hydroxylation | NaOH, H₂O, 80°C | 85 | 98% |

| Sulfonamide Formation | NH₃, EtOH, RT | 68 | 92% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl proton at δ 10–12 ppm, iodine’s deshielding effect).

- HPLC-MS : Validates molecular weight (M+ = 327 g/mol) and purity (>95%).

- FT-IR : Identifies sulfonamide S=O stretches (1350–1300 cm⁻¹) and O-H bonds (3400 cm⁻¹).

- Elemental Analysis : Verifies C, H, N, S, and I composition. Cross-referencing multiple techniques mitigates instrumental biases .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Store in amber vials at 2–8°C to prevent iodine degradation.

- Neutralize waste with 10% sodium thiosulfate before disposal. Safety data for analogous sulfonamides highlight low acute toxicity but potential sensitization risks .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The hydroxyl group’s acidity (pKa ~8–10) makes the compound prone to deprotonation in alkaline media, leading to sulfonate formation. Stability studies involve:

pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C.

Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Structural Confirmation : Use LC-MS to identify degradation byproducts (e.g., sulfonic acid derivatives).

Data from similar hydroxy-sulfonamides show <5% degradation at pH 5–7 over 48 hours .

Q. What experimental designs optimize synthesis yield while minimizing iodine waste?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

- Factors : Iodination reagent (NIS vs. ICl), solvent polarity, temperature.

- Responses : Yield, purity, iodine utilization efficiency.

- Example Optimization Table :

| Reagent | Solvent | Temp (°C) | Yield (%) | Iodine Efficiency (%) |

|---|---|---|---|---|

| NIS | DCM | 25 | 78 | 92 |

| ICl | THF | 40 | 65 | 85 |

| Green chemistry principles (e.g., catalytic iodination) further reduce waste . |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

Standardized Assays : Use validated models (e.g., HEK293 for receptor inhibition).

Batch Reproducibility : Synthesize multiple batches with identical purity (≥98%).

Meta-Analysis : Compare data across studies using frameworks like PICO (Population: target enzymes; Intervention: compound concentration; Comparison: controls; Outcomes: IC₅₀) .

Q. What mechanistic insights explain its inhibitory effects on specific enzymes?

- Methodological Answer :

- Docking Studies : Use software (AutoDock, Schrödinger) to model interactions between the iodine moiety and enzyme active sites.

- Kinetic Assays : Measure inhibition constants (Ki) under varied substrate concentrations.

- Mutagenesis : Engineer enzyme mutants to test binding hypotheses (e.g., TYR→PHE substitutions).

For example, iodine’s electronegativity may enhance hydrogen bonding with catalytic residues, as seen in similar sulfonamide inhibitors .

Data Contradiction Analysis

Q. How should discrepancies in NMR and X-ray crystallography data be addressed?

- Methodological Answer :

- NMR vs. X-ray : NMR detects solution-state conformations, while X-ray reveals solid-state packing. Use DFT calculations (e.g., Gaussian) to model both environments.

- Example : If NMR shows a hydroxyl proton at δ 11.2 ppm but X-ray indicates hydrogen bonding, validate via variable-temperature NMR to assess dynamic effects .

Ethical and Reporting Standards

Q. What documentation is critical for replicating studies on this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.